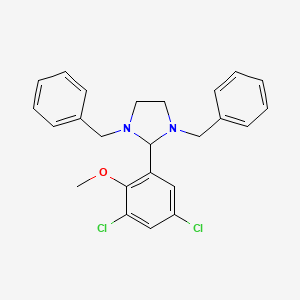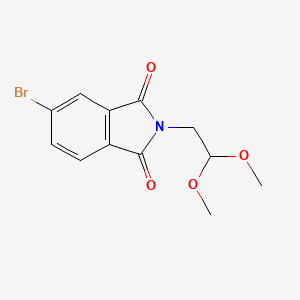![molecular formula C17H17NO6S B11515238 Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}benzoate](/img/structure/B11515238.png)
Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group, an ethoxycarbonyl group, and a sulfamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}benzoate typically involves a multi-step process. One common method includes the esterification of 3-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 3-aminobenzoate. This intermediate is then reacted with 4-(ethoxycarbonyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)benzoate
- Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}benzoate
Uniqueness
Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}benzoate is unique due to the presence of both the ethoxycarbonyl and sulfamoyl groups, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions, making the compound valuable in various research applications.
Properties
Molecular Formula |
C17H17NO6S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 3-[(4-ethoxycarbonylphenyl)sulfamoyl]benzoate |
InChI |
InChI=1S/C17H17NO6S/c1-3-24-17(20)12-7-9-14(10-8-12)18-25(21,22)15-6-4-5-13(11-15)16(19)23-2/h4-11,18H,3H2,1-2H3 |
InChI Key |
IZJRAAHPSXXDCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(diethylamino)-2-methylphenyl]-1-(naphthalen-2-ylsulfonyl)prolinamide](/img/structure/B11515155.png)

![1-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B11515166.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}quinazolin-4(1H)-one](/img/structure/B11515167.png)
![11-(3,4-dichlorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11515174.png)


![5-amino-3-{(Z)-1-cyano-2-[3-methoxy-4-(pentafluorophenoxy)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11515179.png)

![N,N-diethyl-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B11515185.png)
![5-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11515187.png)
![ethyl 7-methyl-4-oxo-3,3'-diphenyl-3,4,5,6,7,8-hexahydro-1H,3'H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11515188.png)
![(2-chloro-4,5-difluorophenyl)[4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]ethyl}phenyl)piperazin-1-yl]methanone](/img/structure/B11515189.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-2-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11515190.png)
